molecular formula C13H17N3O3 B8559414 (4-Ethyl-piperazin-1-yl)-(3-nitro-phenyl)-methanone

(4-Ethyl-piperazin-1-yl)-(3-nitro-phenyl)-methanone

Cat. No. B8559414
M. Wt: 263.29 g/mol
InChI Key: NRAVTQRADONGPG-UHFFFAOYSA-N
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Patent
US08022205B2

Procedure details

To methanol solution (5 ml) of (4-ethyl-piperazin-1-yl)-(3-nitro-phenyl)-methanone (365.3 mg) obtained in Step A, palladium black was added, followed by stirring at room temperature for 14 hours under a hydrogen gas atmosphere. This was filtered through Celite, and subsequently the solvent was distilled off under reduced pressure, to obtain the desired compound as a crude product (241.8 mg, 51%).
Quantity
365.3 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-])=O)[CH:12]=2)=[O:10])[CH2:5][CH2:4]1)[CH3:2]>[Pd].CO>[NH2:17][C:13]1[CH:12]=[C:11]([C:9]([N:6]2[CH2:7][CH2:8][N:3]([CH2:1][CH3:2])[CH2:4][CH2:5]2)=[O:10])[CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
365.3 mg
Type
reactant
Smiles
C(C)N1CCN(CC1)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 14 hours under a hydrogen gas atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
This was filtered through Celite
DISTILLATION
Type
DISTILLATION
Details
subsequently the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)C(=O)N1CCN(CC1)CC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 241.8 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.